N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide
Description
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Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O/c1-17-9-11-22(18(2)13-17)32-25-21(15-29-32)26(28-16-27-25)33-23(14-19(3)31-33)30-24(34)12-10-20-7-5-4-6-8-20/h4-9,11,13-16H,10,12H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZRKIGILYIKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide is a complex organic compound with notable biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C26H25N7O3
- Molecular Weight: 483.532 g/mol
This compound features a pyrazolo[3,4-d]pyrimidine core, which is recognized for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the 2,4-dimethylphenyl group.
- Coupling with 3-methyl-1H-pyrazol-5-amine and subsequent amide formation.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action: Pyrazolo[3,4-d]pyrimidines have been reported to inhibit specific kinases involved in cancer cell proliferation.
- Case Study: A derivative demonstrated an IC50 value of 0.03 mM against cancer cell lines, indicating potent inhibitory activity on tumor growth .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- In vitro Studies: It has been shown to reduce pro-inflammatory cytokine production in macrophages.
- Comparative Analysis: In a study comparing various compounds, those similar to this compound showed significant reductions in inflammation markers with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition: Compounds with the pyrazolo[3,4-d]pyrimidine scaffold often target kinases such as PPARγ and CDK2.
- Modulation of Signaling Pathways: They can interfere with pathways involved in cell cycle regulation and apoptosis.
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide?
- Methodological Answer : Synthesis typically involves multi-step processes: (i) Core Formation : Cyclization of precursors like 2,4-dimethylphenylhydrazine and 3-methyl-1H-pyrazol-5-amine under basic conditions to form the pyrazolo[3,4-d]pyrimidine core . (ii) Functionalization : Coupling the core with 3-phenylpropanamide via Buchwald-Hartwig amidation or nucleophilic substitution, optimized using catalysts like Pd(OAc)₂ and ligands such as Xantphos . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (Bruker 400 MHz, CDCl₃/DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). High-resolution mass spectrometry (HRMS, ESI+) confirms molecular ion peaks .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the 2,4-dimethylphenyl substituent .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (CF₃) on the phenylpropanamide moiety to assess impact on kinase binding .
- Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) .
Q. What computational strategies predict binding modes and selectivity for kinase targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) to evaluate stability of interactions with EGFR’s ATP-binding pocket .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities, prioritizing derivatives with ΔG < −8 kcal/mol .
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Optimization : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) in kinase assays to assess competitive inhibition .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation pathways causing false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
